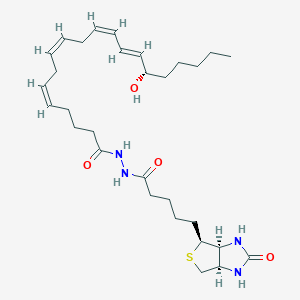
(±)-threo-4-Fluoromethylphenidate (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(±)-threo-4-Fluoromethylphenidate (hydrochloride) is an analytical reference material that is structurally categorized as a phenethylamine. It is closely related to methylphenidate and has been speculated to act as a dopamine reuptake inhibitor. This product is intended for forensic and research uses.
Aplicaciones Científicas De Investigación
Analytical Characterization and Biological Activity
A study by McLaughlin et al. (2017) focused on the analytical characterization of 4-Fluoromethylphenidate (4F-MPH), including the differentiation between its (±)-threo and (±)-erythro diastereomers. The research found that the psychostimulant properties of (±)-threo-4F-MPH might be more potent in humans than methylphenidate (MPH), a commonly used stimulant, particularly due to its higher potency at blocking dopamine and norepinephrine uptake. This finding suggests potential applications in understanding and developing treatments for neurological conditions involving dopamine and norepinephrine systems (McLaughlin et al., 2017).
Enantioseparation in Clinical Applications
Shih-Chieh Lee et al. (2012) developed a cyclodextrin-modified field-amplified sample stacking capillary electrophoresis method (CD-FASS-CE) for the enantioseparation of (±)-threo-MP in human plasma. This method aimed at therapeutic monitoring, offering sub-ppb level sensitivity. The research contributes to understanding the clinical treatment implications of (±)-threo-MP, particularly in attention-deficit hyperactivity disorder (ADHD) (Shih-Chieh Lee et al., 2012).
Monitoring and Pharmacodynamics
A study conducted by Quinn et al. (2004) investigated the pharmacodynamics and plasma concentrations of d-threo-methylphenidate hydrochloride, comparing it to d,l-threo-methylphenidate hydrochloride in children with ADHD. The study’s findings on the efficacy and plasma levels of the isomers have potential implications for the treatment and monitoring of ADHD (Quinn et al., 2004).
Structure and Conformation Analysis
Glaser et al. (1998) conducted a structural analysis of N-methyl derivatives of threo-methylphenidate and its isomers. This study provided insights into the conformational preferences of these compounds, which are significant in understanding their pharmacological properties (Glaser et al., 1998).
Stereochemistry and Pharmacokinetics
Wyss et al. (2013) explored the stereochemistry of (±)-threo-ritalinic acid, derived from hydrolysis of methylphenidate. This research provides valuable information on the stereochemical properties, which are essential in comprehending the pharmacokinetics and pharmacodynamics of related compounds (Wyss et al., 2013).
Propiedades
Fórmula molecular |
C14H18FNO2 · HCl |
|---|---|
Peso molecular |
287.8 |
InChI |
InChI=1S/C14H18FNO2.ClH/c1-18-14(17)13(12-4-2-3-9-16-12)10-5-7-11(15)8-6-10;/h5-8,12-13,16H,2-4,9H2,1H3;1H/t12-,13-;/m1./s1 |
Clave InChI |
NCCJEXAXCWALQG-OJERSXHUSA-N |
SMILES |
FC1=CC=C([C@@H](C(OC)=O)[C@@]2([H])CCCCN2)C=C1.Cl |
Sinónimos |
(αR,2R)-rel-α-(4-fluorophenyl)-2-piperidineacetic acid, methyl ester, monohydrochloride |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




